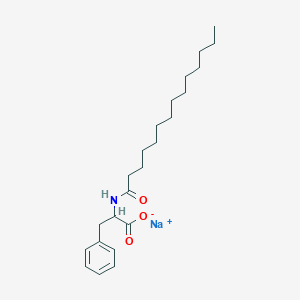
4-Fluoro-1-hydroxymethyl-admantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-hydroxymethyl-admantane is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. The chemical formula for this compound is C11H17FO, and it is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the adamantane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-hydroxymethyl-admantane typically involves the fluorination of adamantane derivatives. One common method includes the reaction of adamantanone with a fluorinating agent such as Selectfluor, followed by reduction to introduce the hydroxymethyl group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1-hydroxymethyl-admantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated adamantane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products:
- Oxidation leads to 4-fluoroadamantan-1-carboxylic acid.
- Reduction results in 4-fluoroadamantane.
- Substitution reactions yield various functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-hydroxymethyl-adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-hydroxymethyl-adamantane involves its interaction with molecular targets and pathways. In biological systems, it may act by modulating the activity of ion channels or receptors, similar to other adamantane derivatives. For instance, it could inhibit viral replication by blocking viral ion channels or enhance dopamine release in the brain, contributing to its potential antiparkinsonian effects .
Vergleich Mit ähnlichen Verbindungen
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Comparison: 4-Fluoro-1-hydroxymethyl-adamantane is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to amantadine and memantine, it may exhibit different pharmacokinetics and binding affinities, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C11H17FO |
|---|---|
Molekulargewicht |
184.25 g/mol |
IUPAC-Name |
[(3S,5R)-4-fluoro-1-adamantyl]methanol |
InChI |
InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2/t7?,8-,9+,10?,11? |
InChI-Schlüssel |
NUMVQWAOMKYOCQ-YFYNPKGQSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2F)CC1C3)CO |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



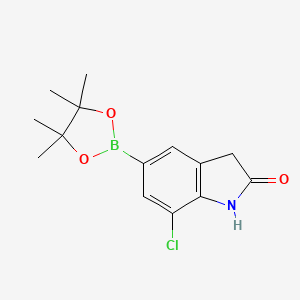
![9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione](/img/structure/B12276050.png)
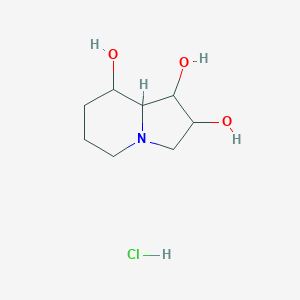
![Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12276064.png)

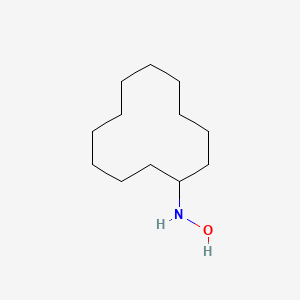
![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)

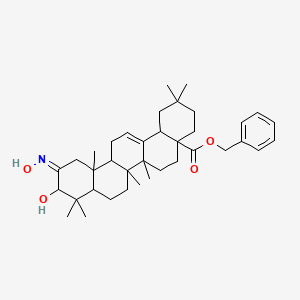
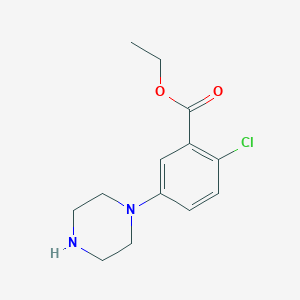
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)
